Octadecyl thioglycolate

Übersicht

Beschreibung

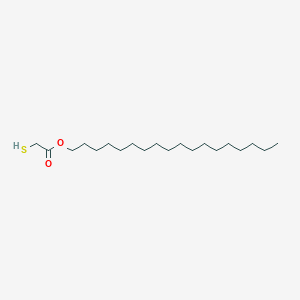

Octadecyl thioglycolate, also known as thioglycolic acid stearyl ester, is an organic compound with the molecular formula C20H40O2S. It is a derivative of thioglycolic acid, where the hydrogen atom of the thiol group is replaced by a stearyl group. This compound is primarily used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octadecyl thioglycolate is synthesized through the esterification of thioglycolic acid with stearyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of stearyl thioglycolate involves large-scale esterification processes. The reactants, thioglycolic acid and stearyl alcohol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester.

Analyse Chemischer Reaktionen

Types of Reactions: Octadecyl thioglycolate undergoes various chemical reactions, including:

Oxidation: The thiol group in stearyl thioglycolate can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol and thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or other electrophiles are used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Stearyl alcohol, thioglycolic acid.

Substitution: Thioethers, various derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Transdermal Drug Delivery

One of the primary applications of octadecyl thioglycolate is in the field of transdermal drug delivery systems . OTG serves as a penetration enhancer , facilitating the absorption of therapeutic agents through the skin barrier. The mechanism involves the disruption of the stratum corneum, allowing larger molecules to permeate effectively.

Case Studies

- Fungal Infections Treatment : A study demonstrated that formulations containing OTG significantly improved the efficacy of antifungal agents like Tolnaftate in treating conditions such as Tinea Pedis and Onycomycosis. Patients treated with OTG-enhanced formulations showed marked improvement in symptoms within a week, compared to standard treatments that lacked penetration enhancers .

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : OTG has been shown to enhance the transdermal delivery of NSAIDs, such as Indomethacin, reducing systemic side effects associated with oral administration. In controlled trials, patients applying OTG-based gels reported less gastric irritation and effective localized pain relief .

Cosmetic Applications

In cosmetics, this compound is utilized for its ability to improve skin hydration and texture. It is often included in formulations aimed at enhancing skin penetration of active ingredients, such as moisturizers and anti-aging compounds.

Formulation Examples

| Formulation Type | Ingredients | Purpose |

|---|---|---|

| Gel | Iso-Octyl Thioglycolate, Ethanol | Moisturizing and anti-aging |

| Ointment | This compound, Petrolatum | Skin barrier repair |

| Cream | Dodecyl Thioglycolate, Glycerin | Hydration and skin softening |

Antioxidant Properties

The thiol (-SH) group in this compound provides antioxidant benefits, which are crucial in stabilizing sensitive compounds against oxidation. This property is particularly beneficial for formulations containing vitamins like Vitamin E, enhancing their shelf-life and efficacy.

Research Findings

- Studies have indicated that OTG can regenerate oxidized antioxidants in formulations, thereby maintaining their activity over time. This characteristic is essential for products designed to combat oxidative stress on the skin .

Pharmaceutical Formulations

OTG's role extends into pharmaceutical applications where it can be combined with various drugs to enhance their stability and bioavailability. The compound's ability to form esters and amides with therapeutic agents allows for tailored drug delivery systems.

Innovative Compositions

- Formulations combining OTG with tocopherol derivatives have been developed to create synergistic effects that improve both penetration and antioxidant activity. Such compositions are particularly useful in dermatological treatments where both therapeutic efficacy and skin health are priorities .

Toxicological Insights

Wirkmechanismus

The mechanism of action of stearyl thioglycolate involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. This interaction is particularly important in the context of enzyme inhibition and protein folding.

Vergleich Mit ähnlichen Verbindungen

Thioglycolic Acid: The parent compound of stearyl thioglycolate, used in similar applications but lacks the hydrophobic stearyl group.

Cetyl Thioglycolate: Another ester of thioglycolic acid with a shorter alkyl chain, used in similar applications but with different physical properties.

Ethyl Thioglycolate: A lower molecular weight ester, used in organic synthesis and as a reagent in various chemical reactions.

Uniqueness: Octadecyl thioglycolate is unique due to its long hydrophobic stearyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in cosmetics and drug delivery systems.

Biologische Aktivität

Octadecyl thioglycolate (OTG), also known as stearyl thioglycolate, is a synthetic compound formed by the esterification of stearic acid and thioglycolic acid. Its unique amphiphilic properties allow it to interact with both hydrophobic and hydrophilic environments, making it a valuable compound in various biological and pharmaceutical applications. This article explores the biological activity of OTG, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 344.60 g/mol

- CAS Number : 10220-46-9

OTG exhibits biological activity primarily through its ability to induce localized inflammation and alter cellular processes. It has been shown to attract immune cells such as macrophages and neutrophils when injected subcutaneously, allowing researchers to study immune responses in controlled environments.

Inflammation Induction

The compound's role in inflammation is significant in research settings:

- Mechanism : OTG triggers the release of pro-inflammatory cytokines, leading to an influx of immune cells to the site of injection.

- Applications : Used in studies examining the immune system's behavior and potential therapeutic interventions for inflammatory diseases.

Hair Growth Cycle Disruption

OTG has also been utilized in dermatological research, particularly concerning hair follicle biology:

- Mechanism : By disrupting the hair follicle cycle, OTG aids in understanding hair growth mechanisms.

- Applications : Historically used in hair removal creams; current research focuses on its effects on hair follicle development.

Applications in Research and Industry

OTG's properties have led to diverse applications across several fields:

Case Study 1: Immune Response Modulation

In a study examining the effects of OTG on immune cells, researchers injected OTG into laboratory animals. The results showed a significant increase in macrophage and neutrophil recruitment to the injection site, indicating that OTG effectively modulates the immune response. This study highlighted its potential use as a tool for investigating inflammatory diseases and therapies.

Case Study 2: Hair Follicle Dynamics

Research involving OTG applied to hair follicles demonstrated its ability to disrupt normal growth cycles. The study observed that follicles treated with OTG exhibited altered growth phases, suggesting that OTG can be a valuable compound for investigating hair biology and potential treatments for hair loss disorders.

Case Study 3: Drug Delivery Enhancement

A recent investigation assessed the efficacy of OTG as a penetration enhancer for topical formulations. Results indicated that formulations containing OTG significantly improved drug absorption through the skin compared to control formulations without OTG. This finding supports its application in enhancing the delivery of therapeutic agents directly to affected areas .

Eigenschaften

IUPAC Name |

octadecyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTFPHLEQLLQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065005 | |

| Record name | Acetic acid, mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10220-46-9 | |

| Record name | Stearyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10220-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl thioglycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Stearyl thioglycolate interact with metal surfaces, and what is the significance of its molecular orientation?

A1: Stearyl thioglycolate forms a strong chemical bond with gold surfaces through the sulfur atom in its structure []. This interaction is stronger than typical wetting or hydrogen bonding seen with other adhesives. The long stearyl (C18) hydrocarbon tail of this molecule plays a crucial role in its function. Research shows these tails tend to "self-assemble" and pack closely together on the gold surface. While the tails are oriented and tilted slightly from the surface normal, the carbonyl group appears to lie parallel to the surface []. This specific orientation likely influences how other substances, like adhesives, interact with the Stearyl thioglycolate layer. This is crucial for its application as a coupling agent, enhancing the adhesion between the metal and the adhesive.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.